BenchChemオンラインストアへようこそ!

Tasipimidine Sulfate

Pharmacokinetics Half-Life α2-agonist

Tasipimidine sulfate (CAS 1465908-73-9) delivers documented, subtype-selective α2A agonism —critical for reproducible preclinical data. Unlike non-selective α2-agonists (clonidine, dexmedetomidine), its >100-fold selectivity over α2B/α2C and rodent α2D subtypes minimizes off-target cardiovascular interference. Validated in controlled canine models to reduce propofol dose by 30% and isoflurane MAC by 19% for multi-modal anaesthesia protocols. A shorter t1/2 vs. clonidine and superior oral bioavailability vs. dexmedetomidine enable head-to-head pharmacodynamic studies. Use for CNS-mediated sedation/anxiolysis research where peripheral α2 activity must be excluded. Supply: multi-mg to gram scale with batch-specific purity documentation.

Molecular Formula C13H18N2O6S
Molecular Weight 330.36 g/mol
CAS No. 1465908-73-9
Cat. No. B12413414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTasipimidine Sulfate
CAS1465908-73-9
Molecular FormulaC13H18N2O6S
Molecular Weight330.36 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCOC2C3=NCCN3.OS(=O)(=O)O
InChIInChI=1S/C13H16N2O2.H2O4S/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13;1-5(2,3)4/h2-4,12H,5-8H2,1H3,(H,14,15);(H2,1,2,3,4)
InChIKeyHZWPSPYSMWTZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tasipimidine Sulfate (CAS 1465908-73-9) Procurement Guide for α2A-Adrenoceptor Agonist Research


Tasipimidine sulfate is a selective, orally active α2A-adrenoceptor agonist with the molecular formula C13H18N2O6S and a molecular weight of 330.36 g/mol [1]. The compound is a full agonist at the human α2A-adrenoceptor, displaying a pEC50 value of 7.57 [2]. It is currently approved for veterinary use as an oral solution for the short-term treatment of situational anxiety and fear in dogs and is under development for the treatment of human insomnia [3].

Tasipimidine Sulfate: Why Generic α2-Agonist Substitution is Not Supported by Evidence


The therapeutic and safety profile of tasipimidine is critically dependent on its pronounced subtype selectivity for the α2A-adrenoceptor (>100-fold over α2B, α2C, and rodent α2D subtypes) [1]. This selectivity is not a class-wide property but a distinct molecular characteristic that directly influences its pharmacodynamic and pharmacokinetic behavior . In contrast, earlier α2-agonists like clonidine, medetomidine, and dexmedetomidine exhibit different selectivity fingerprints, receptor binding kinetics, and elimination half-lives, making direct substitution without quantitative justification scientifically invalid [2]. Furthermore, tasipimidine's demonstrated anaesthetic-sparing effects and specific cardiovascular impact profile are unique outcomes of its receptor interaction, which are not generalizable to other α2-agonists [3]. Therefore, procurement decisions must be driven by the specific, quantifiable evidence differentiating tasipimidine, as presented in the evidence guide below.

Tasipimidine Sulfate: Comparative Evidence for Scientific Selection Over Closest Analogs


Tasipimidine Sulfate vs. Clonidine: Quantified Half-Life Advantage

Tasipimidine exhibits a significantly shorter elimination half-life (t1/2) compared to clonidine, a widely used α2-agonist comparator. The patent literature explicitly states that tasipimidine has a shorter elimination half-life than clonidine, with the latter having a t1/2 of 14 hours [1]. This difference in pharmacokinetic profile is a critical factor for clinical application, as a shorter half-life allows for faster onset and offset of action, reducing the duration of potential adverse effects and enabling more precise titration of the sedative/anxiolytic effect [1].

Pharmacokinetics Half-Life α2-agonist

Tasipimidine Sulfate vs. Dexmedetomidine: Quantified Selectivity and Oral Bioavailability

Tasipimidine's high selectivity for the α2A-adrenoceptor and its oral bioavailability are key differentiators from dexmedetomidine, which is primarily administered intravenously and has a broader selectivity profile. The patent literature explicitly states that tasipimidine's high oral bioavailability and α2A selectivity differentiate it from dexmedetomidine, the currently approved and most specific α2 adrenoceptor agonist [1]. This is supported by in vitro data showing tasipimidine has a pEC50 of 7.57 at the human α2A-adrenoceptor, with >100-fold selectivity over α2B and α2C subtypes [2].

Selectivity Bioavailability α2A-adrenoceptor

Tasipimidine Sulfate vs. Medetomidine: Quantified Anaesthetic-Sparing Effect

Tasipimidine premedication (30 μg/kg orally) significantly reduces the required dose of propofol for anaesthesia induction and the minimum alveolar concentration (MAC) of isoflurane for maintenance. In a placebo-controlled, blinded study in Beagle dogs, tasipimidine alone reduced the propofol induction dose by 30% compared to placebo [1]. The isoflurane MAC was reduced by 19% in tasipimidine-treated dogs [1]. While medetomidine is known for similar effects, this study provides direct, quantitative evidence for tasipimidine's specific impact, highlighting its potential for incorporation into multimodal anaesthesia protocols [2].

Anaesthetic-sparing Propofol Isoflurane MAC

Tasipimidine Sulfate vs. Dexmedetomidine and Methadone: Quantified Cardiovascular Impact Profile

Tasipimidine induces a predictable, dose-dependent cardiovascular depression profile when used as premedication. In a prospective, blinded trial in Beagle dogs undergoing propofol-isoflurane anaesthesia, oral tasipimidine (30 μg/kg) caused a significant 20-30% reduction in heart rate (HR) and cardiac output (CO), along with decreases in mean arterial pressure (MAP) of 10-15%, tissue blood flow (tbf) of 40%, and tissue oxygen saturation (stO2) of 43% [1]. This cardiovascular profile is distinct from the more profound effects often seen with intravenous dexmedetomidine, and the study concludes that tasipimidine can be safely incorporated into common anaesthetic protocols in healthy dogs [1].

Cardiovascular Heart Rate Cardiac Output Anaesthesia

Tasipimidine Sulfate vs. Fadolmidine: Differential CNS Penetration and Sedation Profile

While both tasipimidine and fadolmidine are highly selective α2A-adrenoceptor agonists, they exhibit distinct peripheral versus central nervous system (CNS) penetration profiles. Literature indicates that low peripheral doses of fadolmidine have effects mainly outside the CNS, with central effects only evident at higher doses [1]. In contrast, tasipimidine's design as an orally active anxiolytic implies efficient CNS penetration, as demonstrated by its sedative effects in vivo, including reduced acoustic startle reflex in rats and decreased spontaneous locomotor activity in mice [2]. This functional divergence, despite shared receptor targeting, highlights tasipimidine's specific suitability for research where central α2A-mediated effects are the primary objective.

CNS Penetration Sedation α2A-adrenoceptor

Tasipimidine Sulfate: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Veterinary Anaesthesia Protocol Development Requiring Quantified Anaesthetic-Sparing

Utilize tasipimidine sulfate as a premedication in canine anaesthesia protocols where a predictable, quantifiable reduction in propofol (30% dose reduction) and isoflurane (19% MAC reduction) is desired [1]. This application is directly supported by evidence from controlled studies in Beagle dogs, making it suitable for researchers developing or optimizing multimodal anaesthetic regimens in veterinary medicine [1].

Preclinical Research on α2A-Mediated Sedation and Anxiolysis with Defined Cardiovascular Safety Margins

Employ tasipimidine sulfate in rodent models of anxiety (e.g., acoustic startle reflex) and sedation (e.g., locomotor activity) where selective, centrally-acting α2A agonism is required [2]. The compound's defined cardiovascular impact profile (20-30% HR/CO reduction, 10-15% MAP reduction in dogs [3]) provides a baseline for safety monitoring in preclinical studies, differentiating it from less selective agents [2].

Comparative Pharmacology Studies of α2-Adrenoceptor Agonists with Distinct Pharmacokinetic Profiles

Use tasipimidine sulfate as a comparator in head-to-head studies against other α2-agonists (e.g., clonidine, dexmedetomidine, medetomidine) to elucidate the impact of subtype selectivity and half-life on pharmacodynamic outcomes [4]. The documented shorter half-life compared to clonidine (t1/2=14h) [4] and superior oral bioavailability compared to dexmedetomidine [4] provide clear, testable hypotheses for differential effects on sedation duration, recovery time, and off-target cardiovascular events.

Investigations into CNS-Penetrant α2A Agonism Distinct from Peripherally-Restricted Analogs

Utilize tasipimidine sulfate in studies designed to differentiate central versus peripheral α2A-mediated effects. The evidence showing tasipimidine's CNS-mediated sedation [2] contrasts with the predominantly peripheral action of low-dose fadolmidine [5]. This scenario is ideal for researchers exploring the therapeutic potential of centrally-acting α2A agonists for conditions like anxiety or insomnia, where CNS engagement is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tasipimidine Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.